molecular formula C9H15N B3417587 4-Ethylcyclohexane-1-carbonitrile CAS No. 1096815-83-6

4-Ethylcyclohexane-1-carbonitrile

Cat. No.: B3417587
CAS No.: 1096815-83-6
M. Wt: 137.22 g/mol
InChI Key: PUSZRFDNYYWDRB-UHFFFAOYSA-N
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Description

4-Ethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C9H15N. It is a nitrile derivative of cyclohexane, where an ethyl group is attached to the fourth carbon of the cyclohexane ring, and a cyano group is attached to the first carbon. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylcyclohexane-1-carbonitrile can be synthesized through several methods. One common method involves the reaction of 4-ethylcyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated using a dehydrating agent such as phosphorus pentachloride (PCl5) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the catalytic hydrogenation of 4-ethylbenzonitrile. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Ethylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-ethylcyclohexane-1-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 4-ethylcyclohexylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-Ethylcyclohexane-1-carboxylic acid.

    Reduction: 4-Ethylcyclohexylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethylcyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the cyano group undergoes nucleophilic attack by hydride ions, leading to the formation of an imine intermediate, which is further reduced to the corresponding amine . The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

4-Ethylcyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

    Cyclohexane-1-carbonitrile: Lacks the ethyl group, making it less sterically hindered.

    4-Methylcyclohexane-1-carbonitrile: Has a methyl group instead of an ethyl group, resulting in different steric and electronic properties.

    4-Propylcyclohexane-1-carbonitrile: Contains a propyl group, which increases steric hindrance compared to the ethyl derivative.

The uniqueness of this compound lies in its specific steric and electronic properties, which influence its reactivity and applications in various chemical processes.

Properties

IUPAC Name

4-ethylcyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSZRFDNYYWDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607324
Record name 4-Ethylcyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096815-83-6, 82885-16-3
Record name 4-Ethylcyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096815-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylcyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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